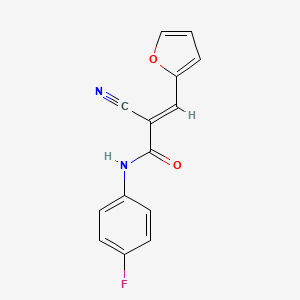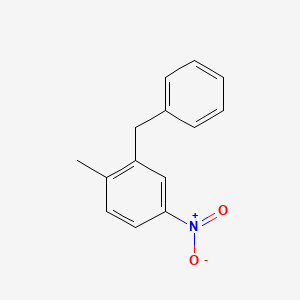
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-fluoroaniline and furan-2-carbaldehyde in the presence of a base such as piperidine. The resulting intermediate is then subjected to a cyanoacetylation reaction using cyanoacetic acid or its derivatives under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: (E)-2-amino-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyano group and the furan ring play crucial roles in binding to the target sites, while the fluorophenyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
- (E)-2-cyano-N-(4-bromophenyl)-3-(furan-2-yl)prop-2-enamide
- (E)-2-cyano-N-(4-methylphenyl)-3-(furan-2-yl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances the compound’s reactivity and stability compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQNNJBUMFIJBA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)






![4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
